molecular formula C8H13N3O2 B071783 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine CAS No. 180869-38-9

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

Cat. No. B071783
Key on ui cas rn: 180869-38-9
M. Wt: 183.21 g/mol
InChI Key: GVTZVNRRGNBOJF-UHFFFAOYSA-N
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Patent
US07307088B2

Procedure details

(4-Dimethoxymethyl-pyrimidin-2-yl)-methylamine (Step A, 3.60 g, 19.6 mmol) and 3 N HCl (14.4 mL, 43.2 mmol) were combined and stirred at 48° C. for 17 h. After cooling to RT, 4.3 g of NaHCO3 was added in portions. The mixture was extracted with EtOAc, the combined organic portions were dried over MgSO4, filtered, and condensed to give the titled compound as a yellow solid. MS (ES+): 138.3 (M+H)+. Calc'd for C6H7N3O-137.14.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH:10][CH3:11])[N:5]=1.Cl.C([O-])(O)=O.[Na+]>>[CH3:11][NH:10][C:6]1[N:5]=[C:4]([CH:3]=[O:2])[CH:9]=[CH:8][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC(C1=NC(=NC=C1)NC)OC
Step Two
Name
Quantity
14.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Stirring
Type
CUSTOM
Details
stirred at 48° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic portions were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CNC1=NC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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